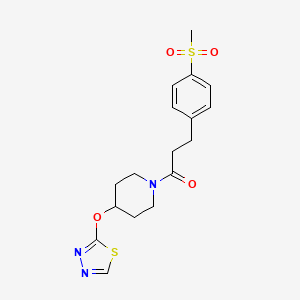

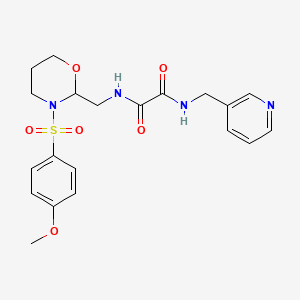

![molecular formula C17H11ClO6S B2798990 methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate CAS No. 895645-64-4](/img/structure/B2798990.png)

methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of chromene, a heterocyclic compound, with a sulfonyl group attached to a 4-chlorophenyl group, and a carboxylate group attached to a methyl group . It’s likely to be used as an intermediate in the synthesis of other compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as protodeboronation of alkyl boronic esters and reactions with sulfone analogs .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Similar compounds often have properties such as being colorless liquids that are reactive towards water, alcohols, and many amines .Scientific Research Applications

- The title compound has been investigated for its interaction with the serotonin receptor subtype 6 (5-HT6). This receptor, located exclusively within the central nervous system, is considered a promising target for treating various conditions, including Alzheimer’s disease, obesity, and major depressive disorder .

- Researchers synthesized the compound through an aza-Michael addition reaction and evaluated its affinity for the 5-HT6 receptor in binding assays .

Serotonin Receptor Modulation

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which similar compounds participate, involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that the compound might facilitate the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

The action of “methyl 3-((4-chlorophenyl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate” is likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which similar compounds participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.

Future Directions

properties

IUPAC Name |

methyl 3-(4-chlorophenyl)sulfonyl-2-oxochromene-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO6S/c1-23-16(19)10-2-7-14-11(8-10)9-15(17(20)24-14)25(21,22)13-5-3-12(18)4-6-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLSTYPOJWRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2798907.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2798912.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)

![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)